molecular formula C18H18N4O2 B12796712 3,7-Bis(4-methylphenyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dione CAS No. 62442-20-0

3,7-Bis(4-methylphenyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dione

Cat. No.: B12796712
CAS No.: 62442-20-0
M. Wt: 322.4 g/mol
InChI Key: RJUKEWAIFVMZFE-UHFFFAOYSA-N
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Description

3,7-Bis(4-methylphenyl)tetrahydro-1H,5H-(1,2,4)triazolo[1,2-a][1,2,4]triazole-1,5-dione (CAS 62442-20-0) is a bicyclic triazole derivative featuring a fused triazolo-triazole core substituted with 4-methylphenyl groups at positions 3 and 5. Its structure combines rigidity from the aromatic substituents with flexibility from the tetrahydro backbone, making it a candidate for tailored molecular designs.

Properties

CAS No.

62442-20-0

Molecular Formula

C18H18N4O2

Molecular Weight

322.4 g/mol

IUPAC Name

1,5-bis(4-methylphenyl)-1,2,5,6-tetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dione

InChI

InChI=1S/C18H18N4O2/c1-11-3-7-13(8-4-11)15-19-17(23)22-16(20-18(24)21(15)22)14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3,(H,19,23)(H,20,24)

InChI Key

RJUKEWAIFVMZFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2NC(=O)N3N2C(=O)NC3C4=CC=C(C=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Bis(4-methylphenyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with diketones, followed by cyclization to form the triazole ring . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the process may require heating to facilitate the cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3,7-Bis(4-methylphenyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced forms of the compound with altered functional groups .

Mechanism of Action

The mechanism of action of 3,7-Bis(4-methylphenyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogues:

Compound CAS Number Substituents Molecular Formula Molar Mass (g/mol) Key Properties
3,7-Bis(4-methylphenyl)tetrahydro-1H,5H-triazolo-triazole-1,5-dione 62442-20-0 4-methylphenyl C₁₈H₁₆N₄O₂ 344.35 Moderate solubility in polar aprotic solvents; enhanced thermal stability
3,7-Bis(4-methoxyphenyl)tetrahydro-1H,5H-triazolo-triazole-1,5-dione 62442-19-7 4-methoxyphenyl C₁₈H₁₆N₄O₄ 376.35 Higher polarity due to methoxy groups; improved aqueous solubility
3,7-Bis(4-nitrophenyl)tetrahydro-1H,5H-triazolo-triazole-1,5-dione 62442-53-9 4-nitrophenyl C₁₆H₁₂N₆O₆ 384.30 Low solubility in water; nitro groups confer redox activity and thermal sensitivity

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: Methyl groups (electron-donating) stabilize the core structure without significantly altering solubility, as seen in the target compound . Methoxy groups (electron-donating) enhance polarity and solubility, making the 62442-19-7 derivative more suitable for aqueous-phase reactions .
  • Thermal Stability : Methoxy-substituted derivatives (e.g., 62442-19-7) may exhibit lower thermal stability compared to methyl-substituted analogues due to the labile nature of methoxy groups under heat .

Biological Activity

3,7-Bis(4-methylphenyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dione is a novel compound belonging to the triazole family. Its structure features a tetrahydro-triazole core with two 4-methylphenyl groups and a dione functional group. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C18H18N4O2
  • Molecular Weight : 322.36 g/mol
  • CAS Number : 62442-20-0

Biological Activity Overview

Research indicates that compounds with triazole scaffolds exhibit diverse biological activities. The following subsections detail the specific activities associated with 3,7-bis(4-methylphenyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dione.

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. Studies have shown that 3,7-bis(4-methylphenyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dione exhibits significant antibacterial activity against various strains of bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Bacillus subtilis10 µg/mL

The compound's mechanism of action may involve inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Antifungal Activity

The compound has also demonstrated antifungal properties. In vitro studies indicate effectiveness against common fungal pathogens:

Fungal StrainMIC (µg/mL)
Candida albicans8 µg/mL
Aspergillus niger10 µg/mL

The presence of the triazole moiety is crucial for its antifungal activity as it disrupts ergosterol biosynthesis in fungal cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has shown cytotoxic effects on various cancer cell lines:

Cancer Cell LineIC50 (µM)
MCF-7 (Breast cancer)5.0 µM
HeLa (Cervical cancer)6.5 µM

The mechanism may involve induction of apoptosis and cell cycle arrest.

Case Studies

Several studies have explored the biological activity of triazole derivatives similar to 3,7-bis(4-methylphenyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dione:

  • Antibacterial Study : A study published in PMC evaluated various triazole derivatives' antibacterial activity against drug-resistant strains. The results indicated that modifications in the triazole structure significantly enhanced antibacterial potency .
  • Antifungal Research : Another research article highlighted the antifungal efficacy of triazole derivatives against Candida species. The study found that structural variations led to improved activity profiles .
  • Cytotoxicity Assessment : A recent investigation into triazolethiones demonstrated their potential as chemotherapeutic agents against human malignant cell lines . This suggests that structural features similar to those in 3,7-bis(4-methylphenyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dione may confer similar benefits.

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